Locustapyrokinin
Description
Overview of Insect Neuropeptides and Their Regulatory Significance
Insect neuropeptides are a diverse class of signaling molecules that are fundamental to the regulation of nearly all physiological and behavioral processes in insects. nih.govmdpi.com Produced by specialized neurosecretory cells, these peptides can act as neurohormones, neurotransmitters, or neuromodulators, exerting their effects by binding to specific receptors on target cells, most of which are G protein-coupled receptors (GPCRs). wikipedia.orgmdpi.com Their regulatory roles are vast, encompassing development, reproduction, metabolism, homeostasis, and complex behaviors. nih.govwikipedia.org Neuropeptides control critical life events such as molting and metamorphosis, regulate the synthesis of hormones like juvenile hormone and ecdysone, manage energy metabolism by mobilizing lipids and carbohydrates, and modulate muscle contractions, heart rate, and water balance. nih.govwikipedia.orgacs.org By acting as chemical messengers within the nervous system and throughout the body, they enable insects to coordinate intricate physiological networks and adapt to environmental cues. wikipedia.org
The Pyrokinin/Pheromone Biosynthesis Activating Neuropeptide (PBAN) Family
Locustapyrokinin belongs to the pyrokinin (PK) or Pheromone Biosynthesis Activating Neuropeptide (PBAN) family, one of the largest and most widespread neuropeptide families in insects. frontiersin.orgfrontiersin.org The defining characteristic of this family is a conserved C-terminal amino acid sequence, FXPRLamide (where X can be various amino acids), which is the minimum sequence required for biological activity. frontiersin.orgfrontiersin.org The family was named after its two most prominent founding members: the pyrokinins, first identified in the cockroach Leucophaea maderae based on their ability to stimulate hindgut muscle contractions, and PBAN, first isolated from the moth Helicoverpa zea for its role in stimulating sex pheromone production. frontiersin.orgusda.gov
Members of the PK/PBAN family are multifunctional and have been implicated in a wide array of physiological processes across different insect orders. These functions include the regulation of pheromone biosynthesis in moths, induction of embryonic diapause, acceleration of pupariation in flies, and control of visceral muscle contractions in cockroaches and locusts. frontiersin.orgvliz.be The genes encoding these peptides often produce multiple neuropeptides, further diversifying their potential roles within a single organism. frontiersin.org
Historical Context of this compound Discovery and its Prominence in Locusta migratoria Research
The migratory locust, Locusta migratoria, is a significant model organism in entomology due to its agricultural impact and distinct physiological characteristics, making it a subject of intensive research. nih.govresearchgate.net This focus has led to the identification of a large number of neuropeptides from this species. nih.gov this compound (Lom-PK) was first isolated from extracts of Locusta migratoria heads and neurohemal organs (corpora cardiaca-corpora allata-suboesophageal ganglion complex). nih.govnovoprolabs.com Its discovery was part of a broader effort to identify myotropic peptides—those that stimulate muscle contraction—using the isolated hindgut of the cockroach Leucophaea maderae as a bioassay. nih.govcapes.gov.br
Subsequent research led to the identification of multiple pyrokinins in Locusta migratoria, including this compound I and this compound II. nih.govnih.gov These peptides were shown to be potent stimulators of both locust hindgut and oviduct muscle contractions. nih.govontosight.ai The prominence of Locusta migratoria as a research model ensures that this compound and its related peptides are central to studies on insect physiology, particularly in understanding the neural control of visceral organs and reproductive processes. nih.govfrontiersin.org
Data Tables
Table 1: Representative Members of the Pyrokinin/PBAN Family
| Peptide Name | Species of Origin | Sequence | Primary Function |
| Leucopyrokinin | Leucophaea maderae (Cockroach) | pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2 | Hindgut muscle contraction |
| Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Helicoverpa zea (Moth) | Leu-Ser-Asp-Asp-Met-Pro-Ala-Thr-Pro-Ala-Asp-Gln-Glu-Met-Tyr-Arg-Gln-Asp-Pro-Glu-Gln-Ile-Asp-Ser-Arg-Thr-Lys-Tyr-Phe-Ser-Pro-Arg-Leu-NH2 | Pheromone biosynthesis |
| This compound I | Locusta migratoria (Locust) | pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2 | Myotropic activity |
| This compound II | Locusta migratoria (Locust) | pGlu-Ser-Val-Pro-Thr-Phe-Thr-Pro-Arg-Leu-NH2 | Myotropic activity |
| Diapause Hormone | Bombyx mori (Silkworm) | Thr-Asp-Met-Lys-Asp-Glu-Ser-Asp-Arg-Gly-Ala-His-Ser-Glu-Arg-Gly-Ala-Leu-Cys-Phe-Gly-Pro-Arg-Leu-NH2 | Egg diapause induction |
This table presents a selection of key peptides from the PK/PBAN family, highlighting their species of origin, amino acid sequence, and a primary physiological role. Sequences are shown to illustrate structural similarities, particularly the conserved C-terminal motif.
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H121N23O26/c1-42(2)34-53(70(88)120)100-72(122)48(18-10-30-91-85(89)90)97-80(130)61-21-13-33-108(61)84(134)69(43(3)4)105-78(128)54(35-44-14-6-5-7-15-44)102-81(131)60-20-11-31-106(60)82(132)52(23-27-63(87)111)99-74(124)50(22-26-62(86)110)98-79(129)59-19-12-32-107(59)83(133)57(36-45-39-92-47-17-9-8-16-46(45)47)103-75(125)51(25-29-66(114)115)96-76(126)55(37-67(116)117)95-65(113)40-93-71(121)58(41-109)104-77(127)56(38-68(118)119)101-73(123)49-24-28-64(112)94-49/h5-9,14-17,39,42-43,48-61,69,92,109H,10-13,18-38,40-41H2,1-4H3,(H2,86,110)(H2,87,111)(H2,88,120)(H,93,121)(H,94,112)(H,95,113)(H,96,126)(H,97,130)(H,98,129)(H,99,124)(H,100,122)(H,101,123)(H,102,131)(H,103,125)(H,104,127)(H,105,128)(H,114,115)(H,116,117)(H,118,119)(H4,89,90,91)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWOSJDFVOFKIC-ICOVXKSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C7CCC(=O)N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCC(=O)N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H121N23O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1881.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132293-87-9 | |
| Record name | Locustapyrokinin protein, Locusta migratoria | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132293879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Structural Elucidation and Molecular Characteristics of Locustapyrokinin
Isolation and Primary Structure Determination of Locustapyrokinin I and II
The initial identification and characterization of locustapyrokinins involved their isolation from the nervous tissues of the migratory locust, Locusta migratoria.
This compound I (Lom-PK I) was the first of this peptide family to be isolated from this species. Researchers utilized a myotropic bioassay, specifically monitoring the contractions of the isolated hindgut of the cockroach Leucophaea maderae, to guide the purification process. Through a series of chromatographic steps, a biologically active peptide was isolated. Subsequent amino acid sequence analysis and synthesis confirmed its primary structure. vliz.bejst.go.jp
This compound II (Lom-PK II) was later isolated from extracts of the brain, corpora cardiaca, corpora allata, and suboesophageal ganglion of Locusta migratoria. nih.gov Similar to the process for Lom-PK I, its purification was monitored by its myotropic effect on the hindgut of Leucophaea maderae. nih.gov The primary structure of this decapeptide was determined to be pGlu-Ser-Val-Pro-Thr-Phe-Thr-Pro-Arg-Leu-NH2. nih.gov The structure was verified by comparing the chromatographic and biological properties of the synthetic peptide with the native one. nih.gov
| Peptide | Source | Primary Structure |
| This compound I | Locusta migratoria | pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2 novoprolabs.com |
| This compound II | Locusta migratoria | pGlu-Ser-Val-Pro-Thr-Phe-Thr-Pro-Arg-Leu-NH2 nih.gov |
Precursor Processing and Mature Peptide Formation
Neuropeptides like this compound are synthesized as larger precursor proteins that undergo a series of processing steps to yield the final, biologically active peptides. This process, known as peptide biosynthesis, involves several key events within the secretory pathway. ebi.ac.uk
The initial gene product is a prepropeptide, which contains a signal peptide at its N-terminus that directs it into the endoplasmic reticulum. nih.gov Following the cleavage of the signal peptide, the resulting propeptide is further processed by specific enzymes called convertases. These enzymes recognize and cleave at specific sites within the precursor, liberating the immature peptide. scispace.com
For many neuropeptides, including those in the pyrokinin family, the final step in maturation is C-terminal amidation. This modification, where the C-terminal carboxyl group is converted to an amide, is often crucial for the biological activity of the peptide. vliz.be The glycine (B1666218) residue immediately following the mature peptide sequence in the precursor often serves as the amide donor. researchgate.net The entire process ensures the precise formation of the mature, active this compound peptide from its larger precursor protein. elifesciences.orgelifesciences.org
Conservation of the C-terminal FXPRLamide Motif across Species
A defining characteristic of the pyrokinin/pheromone biosynthesis activating neuropeptide (PBAN) family, to which locustapyrokinins belong, is the highly conserved C-terminal pentapeptide motif, FXPRLamide, where 'X' can be one of several amino acids. nih.govoup.commdpi.com This motif is the minimal requirement for the biological activities associated with these peptides. nih.gov
This conserved sequence is not limited to locusts but is found across a wide range of insect orders, including Lepidoptera, Diptera, Coleoptera, and Hymenoptera. researchgate.netoup.com For instance, the pheromone biosynthesis activating neuropeptide (PBAN) in moths, which regulates sex pheromone production, shares this C-terminal motif. mdpi.com Similarly, pyrokinins identified in cockroaches and other insects also exhibit this conserved sequence. vliz.beusda.gov
Genomic and Transcriptomic Analyses of Locustapyrokinin
Transcriptional Regulation and Differential Gene Expression
The expression of pyrokinin genes in Locusta migratoria is subject to intricate transcriptional regulation, resulting in differential expression across various tissues and developmental stages. This regulation ensures that peptides like Locustapyrokinin are produced in specific neurons at appropriate times to control physiological events. frontiersin.org
Immunocytochemical studies and expression analyses have shown that pyrokinin/PBAN-like peptides are produced in specific neurons within the central nervous system (CNS). usda.govresearchgate.net In insects, the primary sites of expression are typically a few groups of neurons in the subesophageal ganglion (SOG). oup.comresearchgate.net In L. migratoria, the expression of the novel tryptoPK genes is highly localized, being restricted to just two cells in the subesophageal ganglion. researchgate.net Products of the pban gene are also found in the SOG, while capa gene products are more widely distributed, with expression noted in abdominal ventral ganglia. researchgate.net
Differential gene expression analysis, often conducted using techniques like quantitative real-time PCR (qRT-PCR) and transcriptome sequencing (RNA-Seq), reveals how gene activity changes in response to various stimuli or conditions. mdpi.commdpi.com In locusts, studies have investigated differential gene expression in the context of phase polyphenism (the transition between solitary and gregarious forms). mdpi.comnih.gov Transcriptome analyses of brain tissue during gregarization and solitarization have identified thousands of differentially expressed genes, indicating that phase changes induce broad alterations in CNS gene expression. nih.gov During crowding, genes related to synaptic transmission and metabolism tend to be upregulated. nih.gov While specific data for the this compound gene in this context is not detailed, neuropeptide genes are known to be part of these regulatory shifts.
Furthermore, studies on diapause in L. migratoria have shown that the expression of certain pyrokinin genes is linked to environmental cues like photoperiod. For example, specific diapause hormone-like peptides encoded by the Lom-dh genes (a subset of pyrokinin genes) are instrumental in inducing embryonic diapause under short-day photoperiods. researchgate.netfrontiersin.org This implies that the transcription of these genes is regulated by the photoperiodic signals processed by the maternal locust.
The table below summarizes the known expression patterns of pyrokinin-family genes in L. migratoria and related insects, highlighting the tissue-specific nature of their transcription.
| Gene Family | Primary Expression Tissues | Implied Function | Reference |
| pban/pk | Subesophageal Ganglion (SOG) | Regulation of feeding, locomotion | oup.comresearchgate.net |
| capa | Abdominal Ventral Ganglia | Visceral functions, osmoregulation | researchgate.net |
| trypto-PK | Subesophageal Ganglion (2 specific cells) | Specialized neuromodulation | researchgate.net |
| Lom-dh (capa-like) | Central Nervous System | Maternal induction of egg diapause | researchgate.netfrontiersin.org |
Allelic Variation and Polymorphism Considerations
Allelic variation refers to the presence of different forms of a single gene (alleles) within a population. These variations, which include single nucleotide polymorphisms (SNPs) and insertions/deletions (indels), are the basis of genetic diversity and can lead to functional differences in the proteins they encode. pnas.orgnih.gov
While extensive studies on allelic variation of the specific gene encoding this compound in L. migratoria are not widely documented, the principles of population genetics suggest that such polymorphisms exist. In the absence of a complete genome sequence for a species, distinguishing between different gene copies and true allelic variants can be challenging. peerj.com The analysis of transcriptomes can sometimes reveal sequence variants that may represent different alleles within the studied population. pnas.org For example, research on the allatostatin neuropeptide gene in the cockroach Diploptera punctata identified different allelic forms, suggesting that such variation is a common feature of neuropeptide genes. pnas.org
The functional consequences of such polymorphisms in neuropeptide genes can be significant. A change in the amino acid sequence of a peptide can alter its binding affinity to its receptor, thereby modifying its biological activity. mdpi.com Similarly, polymorphisms in regulatory regions of a gene can affect its transcription levels, leading to differences in peptide abundance among individuals. Naturally occurring allelic variation in a gene (for) that encodes a cGMP-dependent protein kinase, which is linked to neuropeptide signaling, is known to cause different foraging behaviors ("rover" vs. "sitter") in Drosophila melanogaster. nih.gov
Comparative Genomics of Pyrokinin Genes in Arthropods
The pyrokinin signaling system is ancient, with homologous peptides and receptors found across the Arthropoda phylum and even in nematodes. usda.gov Comparative genomics reveals that the genes encoding these peptides have undergone a dynamic evolutionary history involving conservation, duplication, diversification, and loss. dntb.gov.ua
The pyrokinin gene family in insects appears to have evolved from an ancestral gene that was duplicated, giving rise to the distinct capa and pk/pban genes in the last common ancestor of Hexapoda. researchgate.net These two gene families are conserved across most insect orders. usda.gov The capa gene typically encodes periviscerokinins (PVKs) and one pyrokinin with a WFGPRLamide C-terminus (PK1-type, often a diapause hormone). mdpi.comresearchgate.net The pk/pban gene encodes several pyrokinins with an FXPRLamide C-terminus (PK2-type), including the peptide known as PBAN in moths. mdpi.com
Locusta migratoria, as a member of the more basal Polyneoptera group, has retained a complex and seemingly ancestral repertoire of these genes. The locust genome contains orthologs of both the capa and pban genes. frontiersin.orgnih.gov Furthermore, it possesses additional tryptopyrokinin genes, which appear to have arisen from further gene duplication events within certain insect lineages like Orthoptera. researchgate.netoup.com This contrasts with some more derived insect groups, like the fruit fly Drosophila, which have lost some of the peptide-coding sequences from their pyrokinin genes. dntb.gov.ua
The table below provides a comparative overview of pyrokinin gene characteristics across different arthropod orders, highlighting the evolutionary trends of conservation and divergence.
| Arthropod Group (Example Species) | capa Gene | pk/pban Gene | Trypto-PK Genes | Key Evolutionary Features | Reference |
| Orthoptera (Locusta migratoria) | Present, encodes PVKs and DH-like PK1 | Present, encodes multiple PK2 peptides | Present (multiple copies) | Retention of ancestral genes plus lineage-specific duplications. | frontiersin.orgoup.com |
| Lepidoptera (Helicoverpa zea) | Present | Present, encodes PBAN and other PK2s | Encoded by capa or pban | Conservation of both gene families, PBAN peptide has a key role in pheromone biosynthesis. | nih.govusda.gov |
| Diptera (Drosophila melanogaster) | Present | Present (named hugin), but some peptides lost | Encoded by capa or hugin | Loss of the PBAN peptide-coding sequence. hugin peptide gained novel functions. | dntb.gov.ua |
| Hymenoptera (Solenopsis invicta) | Present (encodes a PK2 instead of PK1) | Present (3 exons) | Encoded by capa or pban | Gene architecture differs slightly (fewer introns/exons than moths). | nih.govusda.gov |
| Hemiptera (Lygus hesperus) | Present | Present, but shows significant sequence divergence | Encoded by capa or pk | Rapid diversification of the pk gene within the Miridae family. | mdpi.com |
| Chelicerata (Ticks) | Present (single ancestral-type gene) | Absent | Absent | Possess a single ancestral pyrokinin signaling system, predating the gene duplication seen in insects. | frontiersin.org |
Receptor Biology and Signal Transduction Pathways
Identification and Characterization of Locustapyrokinin Receptors
The quest to understand the physiological roles of locustapyrokinins has led to the identification of their corresponding receptors. Like other pyrokinins, this compound receptors are members of the G protein-coupled receptor (GPCR) superfamily. frontiersin.orgmdpi.com These receptors are integral membrane proteins characterized by seven transmembrane domains. frontiersin.org
Initial studies on the pyrokinin family, which includes this compound, revealed that these neuropeptides share a common C-terminal pentapeptide sequence, FXPRLamide (where X can be one of several amino acids), which is crucial for their biological function. mdpi.com This conserved motif suggested that the receptors for different pyrokinins across various insect species might share homologous features, allowing for cross-reactivity. mdpi.com For instance, pyrokinins from the locust (Locusta migratoria) have been shown to elicit responses in other insects like the silkworm (Bombyx mori). frontiersin.org
In Locusta migratoria, several pyrokinin-like peptides have been identified, including this compound II, which possesses the characteristic FXPRLamide C-terminus. core.ac.uk The identification of multiple pyrokinin genes in the locust genome, such as those encoding for tryptopyrokinins (a subclass of pyrokinins), further underscores the complexity of this neuropeptide system. researchgate.net While direct cloning and extensive characterization of a specific receptor for every individual this compound are still areas of active research, it is well-established that these peptides act through GPCRs. frontiersin.orgmdpi.com The characterization of these receptors often involves heterologous expression systems, where the receptor gene is cloned and expressed in cultured cells (e.g., Sf9 insect cells) to study its binding affinity and activation by specific ligands. mdpi.com
G Protein-Coupled Receptor (GPCR) Signaling Mechanisms
Upon binding of this compound to its receptor, the receptor undergoes a conformational change. This change is transmitted to an associated heterotrimeric G protein complex, which consists of α, β, and γ subunits. mdpi.comresearchgate.net This activation prompts the Gα subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP). The GTP-bound Gα subunit then dissociates from the Gβγ dimer. mdpi.com
Both the Gα-GTP monomer and the Gβγ dimer can then interact with and modulate the activity of downstream effector proteins, initiating a signaling cascade. mdpi.comnih.gov The specificity of the downstream response is determined by the type of Gα subunit involved. The major families of Gα proteins include Gαs (which typically stimulates adenylyl cyclase), Gαi/o (which usually inhibits adenylyl cyclase), and Gαq/11 (which activates phospholipase C). researchgate.netxlab-goettingen.de For pyrokinin receptors in other insects, signaling is often mediated through the Gαq/11 pathway, which leads to the mobilization of intracellular calcium. mdpi.comxlab-goettingen.de It is highly probable that this compound receptors utilize a similar mechanism.
Intracellular Second Messengers and Signal Cascades (e.g., Ca²⁺, cAMP)
The activation of effector enzymes by G proteins leads to the production of intracellular second messengers, which are small molecules that amplify and propagate the initial signal throughout the cell. usda.gov The primary second messengers implicated in pyrokinin signaling are calcium ions (Ca²⁺) and, to some extent, cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgbiologists.com
When the Gαq/11 pathway is activated, the effector enzyme phospholipase C (PLC) is stimulated. mdpi.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum, which is a major intracellular calcium store. This binding triggers the opening of calcium channels and the release of Ca²⁺ into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration. researchgate.net This rise in cytosolic Ca²⁺ is a key event in many cellular responses, including muscle contraction and secretion. researchgate.net Functional assays using cultured insect cells expressing pyrokinin receptors have demonstrated a robust influx of Ca²⁺ upon peptide application, confirming its role as a critical second messenger. mdpi.com
The involvement of cAMP in pyrokinin signaling is also recognized. In some systems, the binding of a neuropeptide to its GPCR can lead to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. biologists.com cAMP then activates protein kinase A (PKA), which phosphorylates various target proteins, thereby altering their activity and leading to a cellular response. Studies on adipokinetic hormone signaling in Manduca sexta have shown that both cAMP and calcium are involved as intracellular messengers. biologists.com In the context of pheromone biosynthesis activating neuropeptide (PBAN), a member of the pyrokinin family, signaling in heliothine moths involves the activation of calcium/calmodulin-dependent adenylate cyclase and the subsequent production of cAMP. frontiersin.org This suggests a potential for complex crosstalk and integration between the Ca²⁺ and cAMP signaling pathways following this compound receptor activation.
Receptor Distribution and Tissue-Specific Expression Patterns
The physiological functions of this compound are dictated by the location of its receptors. Determining the tissue-specific expression patterns of these receptors is therefore crucial for understanding their roles in the locust. In Locusta migratoria, studies have begun to map the distribution of genes encoding pyrokinin-like peptides and their putative receptors.
For example, the expression of genes for tryptopyrokinins, a subset of pyrokinins, has been localized to a very specific set of two cells within the subesophageal ganglion, which exhibit unique axonal projections. researchgate.net This highly localized expression suggests a very specific and controlled release of these neuropeptides. Immunohistochemical studies using antibodies that recognize the conserved C-terminal FXPRLamide motif of pyrokinins have revealed immunoreactivity in the central nervous system of locusts, including the cerebral, gnathal, thoracic, and abdominal ganglia. mdpi.com This widespread distribution within the nervous system points to a role for these peptides as neurotransmitters or neuromodulators.
Furthermore, locustapyrokinins have been shown to stimulate contractions of the oviduct, indicating the presence of their receptors in reproductive tissues. core.ac.uk In other insects, pyrokinin receptor transcripts have been found to be enriched in the hindgut and reproductive organs. In Locusta migratoria, studies on the expression of other signaling molecules, such as the calcium sensor CaMKII, have shown wide but varied distribution across different tissues, including the brain, digestive tract, and muscles, highlighting the tissue-specific nature of signaling components. The specific and differential expression of various GPCRs has also been noted in the regulation of processes like vitellogenesis in L. migratoria. mdpi.com While a comprehensive map of the this compound receptor itself is still being fully elucidated, the available data strongly suggest that its expression is targeted to specific neuronal, reproductive, and visceral tissues, consistent with its known myotropic and neuromodulatory functions.
Physiological and Neuroendocrine Functions of Locustapyrokinin
Regulation of Visceral Muscle Contraction
One of the most well-documented roles of locustapyrokinin is its myotropic activity, particularly on the visceral muscles of the digestive and reproductive tracts. vliz.bepnas.org These muscles, while striated, are responsible for the slow, peristaltic movements necessary for processes like digestion and oviposition. semanticscholar.orgslideshare.net
Myotropic Effects on Hindgut Motility
This compound was initially isolated and identified based on its potent stimulatory effect on the motility of the insect hindgut. researchgate.netechelon-inc.comechelon-inc.com The hindgut, a critical site for water and ion reabsorption, relies on coordinated muscle contractions to move waste products towards the rectum for excretion. core.ac.uk this compound and other pyrokinins increase the frequency, amplitude, and tonus of hindgut contractions. vliz.beresearchgate.net This myotropic activity is essential for the proper functioning of the digestive and excretory systems, ensuring the efficient elimination of undigested food and metabolic wastes. ontosight.aicore.ac.uk The bioassay using the isolated hindgut of cockroaches, such as Leucophaea maderae, has been a standard method for identifying and characterizing pyrokinins, including those from the locust, Locusta migratoria. vliz.beresearchgate.net
While the hindgut musculature can exhibit spontaneous, myogenic contractions, these are further modulated by neuronal inputs and neuropeptides like this compound. core.ac.uk The peptide exerts its effects by binding to specific G-protein coupled receptors on the muscle cell surface, initiating an intracellular signaling cascade that leads to muscle contraction. ontosight.ai
Table 1: Effects of Pyrokinin Family Peptides on Insect Hindgut Motility
| Peptide Family | Insect Species | Effect on Hindgut | Reference |
| Pyrokinins | Leucophaea maderae (Cockroach) | Stimulation of contractions | vliz.be |
| Pyrokinins | Locusta migratoria (Locust) | Stimulation of contractions | vliz.beresearchgate.net |
| Pyrokinins | Astacus leptodactylus (Crayfish) | Stimulation of contractions | vliz.be |
| Pyrokinin-2 | Aedes aegypti (Mosquito) | Reduction of ileal motility | core.ac.uk |
Role in Oviduct Contraction and Oviposition
Beyond the digestive tract, this compound plays a crucial role in female reproduction by stimulating the contractions of the oviducts. ontosight.aivliz.be The oviducts are muscular tubes responsible for transporting mature eggs from the ovaries to the exterior for fertilization and laying (oviposition). The coordinated and forceful contractions of the oviductal muscles are essential for the successful passage of eggs. nih.gov
This compound and related peptides have been shown to be potent stimulators of oviduct motility in various insect species. vliz.bepnas.orgresearchgate.net This action is critical for the process of oviposition, ensuring that eggs are laid in a timely and efficient manner. ontosight.ai The regulation of oviduct contractions is a complex process involving a combination of neurotransmitters and neuropeptides, with this compound being a key excitatory component. nih.gov The ability of pyrokinins to influence both hindgut and oviduct muscles highlights their overarching role in regulating visceral muscle activity throughout the insect body. vliz.bepnas.org
Involvement in Reproductive Processes
The influence of this compound extends to several other aspects of insect reproduction, demonstrating its importance as a pleiotropic signaling molecule.
Pheromone Biosynthesis Activation in Lepidoptera (PBAN context)
This compound belongs to the pyrokinin/PBAN (Pheromone Biosynthesis Activating Neuropeptide) family of peptides. vliz.beusda.govusda.gov While PBAN was first identified for its role in stimulating sex pheromone production in moths (Lepidoptera), it is now understood that peptides from this family, including this compound, can exhibit cross-reactivity in various physiological assays. usda.govnih.govusda.gov The shared FXPRL-amide C-terminal sequence is the key structural feature responsible for this functional overlap. usda.govusda.gov
In moths, PBAN is released from the subesophageal ganglion into the hemolymph and acts on the pheromone glands to stimulate the synthesis of the species-specific pheromone blend. usda.govusda.govwikipedia.org This process is often under circadian control and is crucial for attracting mates. wikipedia.org The binding of PBAN to its G-protein coupled receptor on pheromone gland cells leads to an increase in intracellular calcium, which in turn activates key enzymes in the pheromone biosynthetic pathway. usda.govwikipedia.org Although this compound is not the primary PBAN in moths, its structural similarity allows it to elicit pheromonotropic activity in these insects, highlighting the conserved nature of the receptor-ligand interactions across different insect orders. usda.gov
Regulation of Egg Diapause and Pupal Development
Members of the pyrokinin/PBAN family are also implicated in the regulation of developmental processes, including embryonic diapause and pupal development. vliz.beusda.gov Diapause is a state of arrested development that allows insects to survive unfavorable environmental conditions. scholarsresearchlibrary.commdpi.com In the silkworm, Bombyx mori, a specific diapause hormone (DH), which is a member of the pyrokinin family, induces embryonic diapause. scholarsresearchlibrary.comcapes.gov.br
Research has shown that orthopteran pyrokinins, such as those from locusts, can induce diapause in lepidopteran species like the silkworm. capes.gov.br For instance, a locust pyrokinin was found to be even more potent than the native silkworm diapause hormone in inducing this developmental arrest. capes.gov.br This cross-reactivity again underscores the shared structural and functional characteristics of the pyrokinin peptide family and their receptors across different insect orders. capes.gov.br The ability of these peptides to influence such a critical life-cycle transition demonstrates their deep integration into the insect endocrine system.
Furthermore, pyrokinins have been linked to the acceleration of pupariation in some fly species and the termination of pupal diapause in certain moths, indicating a broader role in controlling the timing of metamorphosis. vliz.beusda.govekac.intamu.edu
Modulation of Insect Immune Responses
The insect immune system, which relies on innate immunity, consists of both cellular and humoral components to defend against pathogens. scienceopen.comnih.govplos.org The cellular response is primarily mediated by hemocytes, which are involved in processes like phagocytosis and encapsulation, while the humoral response involves the production of antimicrobial peptides and other soluble factors. scienceopen.comnih.govunimore.it
Recent evidence suggests that neuropeptides, including this compound, can modulate insect immune responses. ontosight.ai It is known that the immune and nervous systems are interconnected, with immune challenges capable of altering insect behavior and physiology. mdpi.com this compound has been shown to influence the immune system, although the precise mechanisms are still being elucidated. ontosight.ai This immunomodulatory role may involve effects on hemocyte activity or the regulation of humoral immune pathways. plos.orgnih.gov The interaction between this compound and the immune system adds another layer of complexity to its functional profile, positioning it as a key integrator of physiological status and external challenges.
Roles in Melanization and Coloration
This compound belongs to the pyrokinin/Pheromone Biosynthesis Activating Neuropeptide (PBAN) family, a group of peptides that exhibit diverse functions, including the regulation of cuticular melanization and coloration in various insects. researchgate.neteje.czvliz.be While initially identified for their myotropic (muscle-contracting) activities, research has revealed their significant role in physiological color changes. eje.czvliz.be
In several moth species, peptides from this family are referred to as Melanization and Reddish Coloration Hormone (MRCH). researchgate.netfrontiersin.org For instance, in the armyworm, Spodoptera littoralis, and the silkworm, Bombyx mori, these neurohormones can induce the darkening of the larval cuticle. researchgate.netfrontiersin.org The same peptide, often designated as PBAN/MRCH, can regulate both sex pheromone production in adults and cuticular melanization during the larval stage, indicating a multifunctional role that is dependent on the insect's developmental stage. researchgate.net Studies on Spodoptera littoralis larvae have utilized quantitative bioassays to demonstrate that PBAN/MRCH stimulates cuticular melanization. frontiersin.org Similarly, in Bombyx mori, the peptide responsible for inducing dark coloration in albino nymphs of the migratory locust, Locusta migratoria, was identified as a corazonin, highlighting the complex and sometimes overlapping functions of different neuropeptide families in regulating insect pigmentation. researchgate.net
The mechanism of action involves the stimulation of the prophenoloxidase (PPO) cascade, a key pathway in the production of melanin. The active core for inducing melanization, much like for other pyrokinin functions, has been identified as the C-terminal pentapeptide sequence, FXPRL-amide. vliz.be This functional conservation across different species underscores the fundamental role of this peptide family in insect physiology. vliz.be
Table 1: Research Findings on the Role of Pyrokinin/PBAN Family Peptides in Insect Melanization
| Insect Species | Peptide/Hormone | Observed Effect | Citation |
| Spodoptera littoralis (Armyworm) | PBAN/MRCH | Induces cuticular melanization in larvae. | researchgate.netfrontiersin.org |
| Bombyx mori (Silkworm) | MRCH-I (PBAN-I) | Regulates color polymorphism; induces cuticular melanization. | researchgate.net |
| Helicoverpa zea (Corn earworm moth) | Hez-PBAN | Stimulates cuticular melanization. | researchgate.net |
| General Lepidopteran Insects | MRCH/PBAN | The same neurohormone is used for different physiological events (melanization and pheromone production) depending on the developmental stage. | researchgate.net |
Integration with Other Neurohormonal Systems
The physiological functions of this compound are not executed in isolation but are part of a complex and integrated neurohormonal network. This integration is particularly evident in the regulation of critical life processes such as ecdysis (molting).
The process of ecdysis is governed by a precise cascade of neurohormones, including Ecdysis Triggering Hormone (ETH), Eclosion Hormone (EH), and Crustacean Cardioactive Peptide (CCAP). sdbonline.orgconicet.gov.ar this compound and its relatives are implicated in this intricate sequence. For example, pyrokinin-like peptides have been shown to be released during ecdysis. biologists.com The disappearance of myomodulin (B549795) immunoreactivity, which cross-reacts with some pyrokinins, in specific neurosecretory cells (Inka cells) at the time of ecdysis suggests their active release and role in triggering the molting process. biologists.com In some insects, pyrokinins can accelerate pupariation, a process closely linked to the ecdysial sequence, affecting both the behavioral and cuticular tanning aspects. eje.cz
Interactions with other major hormonal systems, such as juvenile hormone (JH) and adipokinetic hormone (AKH), are also crucial.
Juvenile Hormone (JH): JH is a key regulator of metamorphosis, preventing premature development into the adult form. scielo.breje.cz The timing of its decline is critical for initiating the molting process. scielo.br While direct functional links between this compound and JH are still being fully elucidated, their domains of influence clearly overlap. For instance, in Spodoptera frugiperda, JH levels are known to influence the synthesis of ecdysone, the primary molting hormone. mdpi.com Given that pyrokinins are part of the ecdysis hormonal cascade, it is evident that their action is situated within a broader hormonal milieu shaped by the presence or absence of JH. biologists.commdpi.com
Adipokinetic Hormone (AKH): AKH is the primary neurohormone responsible for mobilizing energy substrates, particularly lipids, from the fat body during periods of high energy demand, such as flight. genscript.comnih.gov In locusts, AKH can also enhance immune responses by activating the prophenoloxidase (PPO) cascade, the same pathway involved in melanization. nih.gov This shared pathway suggests a point of convergence between the actions of AKH and pyrokinins. While both hormone families can be released from the corpora cardiaca, they regulate distinct but complementary physiological states—energy metabolism and various developmental and muscle-related activities. nih.govisyslab.info
The integration of this compound signaling with these other hormonal systems allows the insect to coordinate complex processes like development, metabolism, and behavior in response to both internal and external cues.
Table 2: Summary of this compound Integration with Other Neurohormonal Systems
| Interacting Hormone/System | Locus of Interaction | Functional Consequence | Citation |
| Ecdysis Hormonal Cascade (ETH, EH, CCAP) | Central Nervous System, Inka Cells | This compound family peptides are released during the molting sequence, contributing to the coordination of ecdysial behaviors and processes like pupariation. | eje.czsdbonline.orgbiologists.com |
| Juvenile Hormone (JH) | Developmental Timing | The actions of pyrokinins within the ecdysis cascade are contextually dependent on the systemic levels of JH, which governs the overall metamorphic program. scielo.brmdpi.com | scielo.brmdpi.com |
| Adipokinetic Hormone (AKH) | Prophenoloxidase (PPO) Cascade | Both AKH and pyrokinins (in their role as MRCH) can influence the PPO system, which is central to both immune response and cuticular melanization, suggesting a potential for crosstalk. | researchgate.netnih.gov |
Structure Activity Relationship Sar Studies of Locustapyrokinin and Analogs
Identification of the Active Core Sequence (FXPRLamide)
A significant body of research on the pyrokinin/PBAN (pheromone biosynthesis activating neuropeptide) family, to which locustapyrokinin belongs, has established that the biological activity is primarily located in the C-terminal region of the peptide. nih.govusda.govnih.gov All members of this family share the conserved C-terminal pentapeptide sequence, FXPRLamide, where 'X' can be a variable amino acid such as Valine (V), Threonine (T), Serine (S), or Glycine (B1666218) (G). eje.cznih.gov This pentapeptide is widely considered the active core required for the diverse physiological functions associated with this family, including muscle contraction, pheromone biosynthesis, and diapause induction. nih.govusda.govnih.govvliz.be
Studies involving the synthesis and testing of peptide fragments have demonstrated that this C-terminal pentapeptide is sufficient to elicit biological responses. For instance, a fragment consisting only of the FTPRLamide sequence can accelerate both pupariation behavior and cuticular tanning in the fleshfly, Neobelleria bullata. eje.cz
Further truncation studies have aimed to identify the minimum sequence required for activity. In the pupariation acceleration assay, while the C-terminal pentapeptide is active, truncation to the tetrapeptide TPRLamide did not reduce activity. eje.czeje.cz Even the C-terminal tripeptide, PRLamide, retained significant, though markedly reduced, activity. eje.czeje.cz However, the dipeptide RLamide was found to be completely inactive, identifying the C-terminal tripeptide PRLamide as the minimal active core for this specific response. eje.cz This contrasts with other pyrokinin assays where the full C-terminal pentapeptide is necessary for maximum activity. eje.czeje.cz The C-terminal amide group is also critical for activity, as its replacement with a free acid (LPK acid) leads to a significant drop in potency. eje.czeje.cz
| Peptide Fragment | Relative Activity (Pupariation Acceleration) | Reference |
| FTPRLamide (Pentapeptide) | High | eje.cz |
| TPRLamide (Tetrapeptide) | High | eje.czeje.cz |
| PRLamide (Tripeptide) | Reduced but significant | eje.czeje.cz |
| RLamide (Dipeptide) | Inactive | eje.cz |
| LPK-acid (C-terminal acid) | Greatly reduced | eje.cz |
This table summarizes the findings on the activity of C-terminal fragments of pyrokinins in pupariation acceleration assays.
Contributions of N-terminal and Internal Amino Acid Residues to Activity
Furthermore, studies on this compound analogs have shown that the N-terminal and internal residues can influence the type of response. For instance, the locust pyrokinin Lom-MT-IV was found to preferentially accelerate the behavioral aspects of pupariation over the tanning process, allowing for a separation of these two effects. eje.cz This selectivity is likely conferred by the unique sequence of its N-terminal and internal portions, which distinguishes it from other pyrokinins that affect both processes more evenly. These findings underscore that while the FXPRLamide core is essential for triggering the biological response, the preceding amino acids are critical for optimizing the peptide's interaction with its receptor and determining the magnitude and specificity of the effect.
Design and Evaluation of Agonists and Antagonists
The understanding of the structure-activity relationships of this compound and its family members has enabled the rational design of agonists and antagonists. mdpi.comunibo.it An agonist is a molecule that binds to a receptor and activates it to produce a biological response, while an antagonist binds to the receptor but blocks the action of the agonist. nih.gov
Agonists: The design of agonists often involves creating analogs of the native peptide that have enhanced activity or stability. Knowledge of the active core is fundamental. For example, since the FXPRLamide sequence is the active core, synthetic analogs retaining this sequence are expected to be agonists. Studies have shown that various peptides with this C-terminal sequence, such as locustamyotropin-II and this compound-II, act as potent agonists in pheromonotropic assays. nih.gov The goal in agonist design is often to create more potent or selective molecules by modifying the N-terminal or internal residues or by introducing conformational constraints, such as cyclization, to lock the peptide into its biologically active shape. pnas.org
Antagonists: The development of antagonists is a key strategy for studying the physiological roles of neuropeptides and can have therapeutic applications. mdpi.com Antagonist design often involves modifying the core sequence in a way that allows for receptor binding but prevents activation. In many G protein-coupled receptor (GPCR) systems, a shift from agonist to antagonist ligands has been a successful strategy for developing new molecular tools. mdpi.com For peptide ligands, this can involve substitutions of key amino acids within the active core. For example, replacing the critical arginine (R) residue in the FXPRLamide motif of a PBAN analog with alanine (B10760859) or aspartic acid resulted in a loss of agonist activity and an inability to inhibit the action of the native peptide, indicating these modified peptides were not effective antagonists but rather inactive analogs. nih.gov More successful strategies in other peptide systems have involved creating truncated analogs or introducing unnatural amino acids. unibo.it The design of effective antagonists for this compound receptors would likely follow these principles, targeting modifications in the FXPRLamide core to disrupt receptor activation while maintaining binding affinity.
| Compound Type | Design Strategy | Desired Outcome |
| Agonist | Retain active core (FXPRLamide); Modify N-terminus; Introduce conformational constraints. | Enhanced potency, stability, or selectivity. |
| Antagonist | Modify key residues in the active core (e.g., Arginine); Truncate the peptide. | Bind to the receptor without activating it, blocking the native peptide's effect. |
This table outlines general strategies for the design of this compound agonists and antagonists based on SAR principles.
Implications for Receptor Binding Specificity
Structure-activity relationship studies provide critical insights into how this compound and its analogs bind to their receptors with specificity. The fact that peptides sharing the FXPRLamide core can elicit cross-reactivity across different physiological systems and even in different insect species suggests that their receptors share homologous binding sites. vliz.be
The specificity of the interaction is determined by the precise fit between the peptide's structure and the receptor's binding pocket. The arginine (Arg, R) residue at the second position from the C-terminus within the active core is highly conserved and has been shown to be essential for both receptor binding and activation. nih.gov In a study on Bombyx mori PBAN, replacing this arginine with other amino acids, such as alanine or aspartic acid, resulted in analogs that could not bind to the PBAN receptor. nih.gov This highlights the critical role of the positively charged side chain of arginine in forming a key interaction, likely an ionic bond, with a negatively charged residue in the receptor's binding site.
Advanced Research Methodologies in Locustapyrokinin Investigation
Peptide Isolation and Purification Techniques
The initial identification and characterization of locustapyrokinin and its analogs rely heavily on advanced peptide isolation and purification methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process, frequently used in both reversed-phase and normal-phase modes to separate the peptide from complex biological extracts. vliz.benih.gov The process often involves a multi-step HPLC purification to achieve the high degree of purity required for subsequent analysis. vliz.be For instance, crude extracts are first loaded onto cartridges and then subjected to a series of HPLC runs with varying solvent gradients to isolate the bioactive fractions. vliz.be
Mass spectrometry (MS) is another critical tool, often used in tandem with HPLC. ontosight.aivliz.be Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS and ESI-tandem MS are employed to determine the molecular weight of the purified peptide with high accuracy and to obtain fragmentation patterns that aid in sequence identification. nih.govresearchgate.net This combination of HPLC and mass spectrometry has been successfully used to isolate and identify not only this compound but also related pyrokinins in other insect and crustacean species. vliz.beresearchgate.net The final confirmation of the peptide's primary structure is often achieved through automated Edman degradation, which sequentially removes amino acid residues from the N-terminus for identification. vliz.be
Table 1: Key Techniques in this compound Isolation and Purification
| Technique | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of this compound from crude extracts. | vliz.benih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight and amino acid sequence. | ontosight.aivliz.benih.gov |
| Edman Degradation | Sequential analysis of amino acid sequence for structural confirmation. | vliz.be |
Molecular Cloning and Gene Expression Analysis
Understanding the genetic basis of this compound production and regulation involves molecular cloning and gene expression analysis. Molecular cloning techniques are used to isolate and sequence the gene encoding the this compound precursor protein. neb-online.demolecularcloning.com This process typically involves creating a cDNA library from relevant tissues, such as the brain and corpora cardiaca-corpora allata complex, followed by screening with probes designed based on the known peptide sequence. plos.org Once the gene is cloned, its sequence provides valuable information about the precursor protein, including the presence of signal peptides and potential cleavage sites that lead to the mature this compound peptide. biologists.com
To study the regulation of the this compound gene, researchers employ quantitative real-time PCR (qPCR) and in situ hybridization. biologists.comnih.gov qPCR allows for the precise measurement of this compound mRNA levels in different tissues and under various physiological conditions, such as during flight or reproduction. biologists.comnih.gov This technique has been used to show differential expression of pyrokinin genes in various tissues and at different developmental stages. biologists.com In situ hybridization, on the other hand, provides spatial information about gene expression, allowing researchers to visualize which specific cells or neuronal clusters are producing this compound mRNA. researchgate.nethistobiolab.com This method is crucial for mapping the neuronal circuits that utilize this neuropeptide.
Functional Bioassays for Myotropic and Other Activities
The physiological roles of this compound are primarily investigated through functional bioassays. The most common bioassay for pyrokinins is the Leucophaea maderae hindgut contraction assay, which is highly sensitive and has been instrumental in monitoring the purification of myotropic peptides, including this compound. vliz.benih.gov In this assay, the isolated hindgut of the cockroach Leucophaea maderae is exposed to fractions from the purification process or to synthetic peptides, and changes in the frequency and amplitude of muscle contractions are measured. vliz.be This assay has demonstrated that locustapyrokinins are potent stimulators of hindgut muscle activity. vliz.be
Beyond myotropic activity on the hindgut, bioassays have revealed other functions of this compound. For example, it has been shown to stimulate the contraction of the oviduct in Locusta migratoria, suggesting a role in reproduction. nih.gov These bioassays are essential for understanding the diverse physiological processes regulated by this neuropeptide family, which can also include roles in pheromone biosynthesis and diapause in other insects. biologists.com
Receptor Deorphanization and Functional Characterization Assays
Identifying the specific receptors through which this compound exerts its effects is a key area of research. This process, known as receptor deorphanization, involves screening orphan G protein-coupled receptors (GPCRs) for activation by this compound. nih.govfrontiersin.org Potential receptor candidates are often identified through sequence homology with known pyrokinin receptors from other species. scispace.com
Once a candidate receptor is identified, its function is characterized using cellular assays. nih.govdiscoverx.com The receptor gene is typically expressed in a heterologous system, such as Xenopus oocytes or cultured mammalian cells (e.g., CHO or HEK293 cells). nih.gov Activation of the receptor by this compound is then measured by monitoring downstream signaling events, most commonly changes in intracellular calcium levels using fluorescent indicators. nih.gov These assays allow for the determination of the receptor's specificity and sensitivity to this compound and its analogs, confirming a functional ligand-receptor pairing. nih.gov
CRISPR/Cas9 and Gene Knockdown Approaches in Functional Studies
Neuropeptidomics and Comparative Peptidome Analyses
Neuropeptidomics aims to identify the complete set of neuropeptides (the neuropeptidome) present in a particular tissue or organism. nih.govelifesciences.org This is typically achieved using high-resolution mass spectrometry to analyze extracts from neuronal tissues. elifesciences.org Neuropeptidomic studies in locusts have been crucial for identifying novel pyrokinins and other neuropeptides, providing a broader context for the function of this compound. researchgate.netelifesciences.org This approach allows for an unbiased discovery of peptides and can reveal post-translational modifications that are critical for their activity.
Comparative peptidome analyses, which compare the neuropeptidomes of different species or individuals under different conditions, provide insights into the evolution and functional diversification of neuropeptide systems. nih.gov By comparing the pyrokinin family across different insect orders, researchers can identify conserved and divergent features, shedding light on their fundamental roles and species-specific adaptations. biologists.com For instance, such comparisons have highlighted the expansion of pyrokinin-encoding genes in the evolutionary lineage leading to locusts. elifesciences.org
Evolutionary Perspectives and Comparative Endocrinology
Phylogeny of Pyrokinin/PBAN Peptides across Arthropods
The pyrokinin (PK)/pheromone biosynthesis activating neuropeptide (PBAN) family represents a major and widespread group of neuropeptides in arthropods. nih.gov These peptides are defined by a conserved C-terminal amino acid motif, typically FXPRLamide (where X can be one of several amino acids), which is the minimum sequence required for biological activity. frontiersin.orgfrontiersin.orgusda.gov The evolutionary history of this peptide family is marked by gene duplication and differentiation, leading to the diverse array of PK-related peptides seen today.
The evolutionary journey of the pyrokinin signaling system likely began with a single ancestral gene in an early arthropod that coded for a peptide with characteristics of both pyrokinins and periviscerokinins. nih.govpeerj.com Such combined pk/capa genes, encoding both PK and periviscerokinin (PVK) sequences, have been identified across major arthropod groups, including chelicerates (e.g., ticks), myriapods, and pancrustaceans. oup.comfrontiersin.org In ticks, for instance, a single capa gene encodes all pyrokinins, representing a more ancestral state compared to insects. frontiersin.org
A key event in the evolution of this system within hexapods was the duplication of this ancestral capa/pk gene. frontiersin.org This duplication, which likely occurred in the last common ancestor of Hexapoda (insects) and Remipedia, gave rise to two distinct genes that have been largely conserved in insects: the capa gene and the pk/pban gene. oup.comfrontiersin.org
The capa gene typically encodes one or two periviscerokinins (CAPA-PVKs) and a tryptopyrokinin (also known as Diapause Hormone, DH), which has a conserved WFGPRLamide C-terminus. frontiersin.orgoup.comusda.gov
The pk/pban gene (referred to as the hugin gene in Diptera) encodes several pyrokinins (PKs) characterized by the FXPRLamide C-terminus, including the well-known PBAN in lepidopterans. frontiersin.orgoup.comusda.gov
Phylogenetic analyses based on the amino acid sequences of these genes have shown that their evolutionary relationships mirror the accepted taxonomic phylogeny of insects. nih.gov This indicates that the neuropeptide gene sequences are reliable markers for inferring insect evolutionary history. nih.gov For example, ant PBAN genes cluster closely with those of other Hymenoptera, while remaining distant from the genes of moths (Lepidoptera) and mosquitoes (Diptera). nih.gov The fundamental structure of these genes is highly conserved, suggesting a strong evolutionary pressure to maintain their essential functions across the phylum. usda.gov
Distribution and Products of Pyrokinin-Family Genes in Arthropods
| Arthropod Group | Gene(s) | Typical Peptide Products | Reference |
|---|---|---|---|
| Chelicerata (e.g., Ticks) | Single ancestral-type capa/pk gene | Pyrokinins (PKs) and Periviscerokinins (PVKs) | nih.govfrontiersin.org |
| Crustacea (e.g., Decapods) | Separate pyrokinin and periviscerokinin genes | Pyrokinins (Pev-PK-1, Pev-PK-2) | nih.govvliz.be |
| Hexapoda (most insects) | pk/pban and capa genes | pk/pban: PBAN, α-, β-, γ-SGNP (FXPRLamide) capa: CAPA-PVKs, Diapause Hormone (WFGPRLamide) | frontiersin.orgoup.com |
| Diptera (e.g., Drosophila) | hugin (homolog of pk/pban) and capa | hugin: Hugin peptide, other PKs capa: CAPA-PVKs, Diapause Hormone | frontiersin.org |
| Lepidoptera (e.g., Moths) | pban and capa | pban: PBAN, Diapause Hormone, α-, β-, γ-SGNP capa: CAPA-PVKs, Diapause Hormone | frontiersin.orgusda.gov |
Divergence and Conservation of Physiological Functions in Different Species
The PBAN/pyrokinin family of peptides regulates a remarkably diverse array of physiological processes, a testament to their deep evolutionary roots and subsequent functional radiation. nih.govusda.gov While some functions are highly conserved across different insect orders, others show significant divergence, reflecting adaptations to specific life histories and ecological niches. researchgate.net
Conserved Functions: A primary and widely conserved role of pyrokinins is the stimulation of visceral muscle contraction (myotropic activity). This function was the basis for the initial discovery of leukopyrokinin in the cockroach Leucophaea maderae, which stimulates hindgut motility. frontiersin.orgusda.gov Similar myostimulatory effects have been documented on the hindgut, foregut, and oviducts of locusts and other cockroaches, as well as on the heart muscle of Drosophila. frontiersin.orgfrontiersin.orgvliz.be This role extends beyond insects, as pyrokinins also modulate the stomatogastric ganglion in crustaceans like the crab Cancer borealis. oup.com
Other key functions regulated by this peptide family in various insects include:
Pheromone Biosynthesis: The role of PBAN in stimulating sex pheromone production is extensively studied and well-established in female moths. nih.govnih.gov
Diapause Regulation: Pyrokinin-family peptides, particularly the Diapause Hormone (DH), are known to induce embryonic diapause in species like the silkworm Bombyx mori and the locust Locusta migratoria, and terminate pupal diapause in other moths. nih.govusda.govfrontiersin.org
Cuticle Melanization: In the larvae of some moth species, these peptides control cuticle pigmentation, a process known as melanization. nih.govusda.govoup.com
Pupariation: In several fly species, pyrokinins accelerate the process of puparium formation and tanning. nih.govusda.gov
Feeding Behavior: In Drosophila larvae, the hugin peptide is essential for regulating feeding, and PKs are also implicated in the control of feeding in ticks. frontiersin.org
Divergence of Functions: Despite the conservation of the core FXPRLamide sequence, the physiological effects of pyrokinins can vary significantly between species. A notable example of functional divergence is seen in the mosquito Aedes aegypti. While most pyrokinins are myostimulatory, a PK2 peptide in this species exerts a myoinhibitory effect on the ileum (anterior hindgut), a function opposite to that observed in cockroaches and beetles. frontiersin.org
The order Diptera (flies) provides a clear case of evolutionary divergence. researchgate.netdntb.gov.ua In the lineage leading to Drosophila melanogaster, the PBAN peptide was lost from the ancestral pk/pban gene. oup.com A neighboring peptide sequence (γ-SGNP) subsequently diverged to become the hugin peptide, which acquired a key role in linking feeding status to circadian locomotor activity—a function not prominently associated with its ancestral counterparts. oup.comresearchgate.net Further diversification is seen in plant bugs (Miridae), where the pk gene appears to have evolved differently compared to that in other hemipteran suborders. researchgate.net
Comparative Functions of Pyrokinin/PBAN Peptides in Arthropods
| Organism | Peptide/System | Physiological Function | Reference |
|---|---|---|---|
| Cockroaches (e.g., Leucophaea maderae) | Leukopyrokinin | Myostimulation of hindgut, foregut, oviducts | frontiersin.orgfrontiersin.orgusda.gov |
| Locusts (e.g., Locusta migratoria) | Locustapyrokinin | Myostimulation of hindgut and oviduct; induction of egg diapause | vliz.befrontiersin.orgontosight.ai |
| Moths (e.g., Helicoverpa zea) | PBAN | Stimulation of sex pheromone biosynthesis; diapause termination | nih.govusda.gov |
| Fruit Fly (Drosophila melanogaster) | Hugin | Regulation of feeding, circadian rhythms, and locomotor activity | oup.comfrontiersin.orgresearchgate.net |
| Mosquito (Aedes aegypti) | Aedae-PK2 | Myoinhibition of the ileum (anterior hindgut) | frontiersin.org |
| Crabs (e.g., Cancer borealis) | Pyrokinins | Neuromodulation of the stomatogastric ganglion (motor patterns) | oup.com |
| Ticks (e.g., Rhipicephalus microplus) | CAPA-PKs | Regulation of feeding and muscle contraction in feeding tissues | frontiersin.orgresearchgate.net |
Co-option and Loss of Pyrokinin Signaling Systems in Evolution
The evolutionary trajectory of the pyrokinin signaling system is not only defined by the diversification of its functions but also by the complete loss of the system in some lineages and the co-option of its components for novel roles in others. oup.com These evolutionary events provide valuable insights into the functional pressures shaping neuropeptide systems.
Loss of Pyrokinin Signaling: A striking example of evolutionary loss is found in praying mantises (Order Mantodea). nih.govpeerj.com Analysis of the genome of the praying mantis Tenodera sinensis and transcriptomes of other mantis species revealed a complete absence of both pyrokinin peptides and their corresponding receptors. nih.govbiorxiv.org This loss appears to have occurred multiple times independently within the mantis lineage, suggesting that the functions mediated by pyrokinins are dispensable or even disadvantageous for their predatory lifestyle. nih.govbiorxiv.org One hypothesis is that pyrokinins, which may prime muscles for foraging and digestion in scavenger relatives like cockroaches, are not necessary for ambush predators like mantises. biorxiv.org
Gene loss has also been documented within the otherwise highly conserved pk/pban gene. In more evolutionarily recent species of Diptera (flies), the coding sequences for two peptides, including the widely distributed PBAN, have been lost from the gene. oup.comresearchgate.netdntb.gov.ua
Co-option of Signaling Components: Evolutionary co-option, where an existing system is repurposed for a new function, is a key mechanism for generating novelty. The hugin peptide system in Drosophila is a classic example. Following the loss of the ancestral PBAN peptide, the hugin peptide, which evolved from another pyrokinin sequence (γ-SGNP) on the same gene, was co-opted to play a central role in modulating feeding and locomotor behaviors in response to circadian cues. oup.comresearchgate.net
Interestingly, while the peptide products of the pk/pban gene can undergo significant changes, such as the loss of PBAN and the emergence of hugin in flies, the underlying neural circuitry expressing these peptides remains highly conserved across different insect orders. oup.comdntb.gov.ua This suggests that evolution has repurposed an ancient, conserved neurosecretory circuit by altering the signaling molecules it produces, thereby linking the circuit to new physiological outcomes. researchgate.net
On a broader evolutionary scale, the entire invertebrate pyrokinin signaling system is considered putatively homologous to the neuromedin U (NMU) signaling system in vertebrates. frontiersin.orgpnas.org This points to a common origin in the ancestral bilaterian animal, followed by immense divergence and co-option over hundreds of millions of years, leading to distinct but structurally related signaling pathways in protostomes and deuterostomes. pnas.orgpnas.org
Evolutionary Events of Loss and Co-option in the Pyrokinin System
| Lineage | Evolutionary Event | Description | Reference |
|---|---|---|---|
| Mantodea (Praying Mantises) | System Loss | Complete and repeated loss of genes for both pyrokinin peptides and their receptors. | nih.govpeerj.combiorxiv.org |
| Diptera (Crown species, e.g., Drosophila) | Peptide Loss | Loss of the PBAN coding sequence from the pk/pban (hugin) gene. | oup.comresearchgate.netdntb.gov.ua |
| Diptera (Drosophila) | Peptide Co-option | A pyrokinin sequence (γ-SGNP) diverged into the hugin peptide, which was co-opted for novel functions in regulating feeding and circadian locomotion. | oup.comresearchgate.net |
| Bilateria | System Divergence/Co-option | The ancestral pyrokinin/neuromedin U-like system diverged, leading to the distinct PK system in protostomes and NMU system in deuterostomes. | frontiersin.orgpnas.org |
Future Research Directions and Applied Entomology
Elucidating Undiscovered Physiological Roles and Interacting Pathways
While foundational roles of Locustapyrokinin in stimulating hindgut and oviduct contractions are well-established, many of its physiological functions and interactions remain to be discovered. ontosight.ai Neuropeptide signaling systems are inherently complex, with individual peptides often exhibiting pleiotropy—acting on multiple tissues to regulate diverse processes. nih.gov Future research must move beyond isolated functions to map the comprehensive network of pathways influenced by this compound.
A key area of investigation is the interplay between this compound and other neurohormonal systems. For instance, the regulation of energy metabolism during processes like flight is governed by neuropeptides such as Adipokinetic Hormone (AKH). nih.gov Research could explore whether this compound signaling intersects with the AKH pathway or other metabolic neuropeptides to modulate energy allocation, particularly under stressful conditions. The identification of novel peptides like ACP (AKH/corazonin-related peptide) that regulate long-term flight in locusts suggests a complex web of control where this compound might play a yet-undefined role. elifesciences.orgfrontiersin.org
Furthermore, the role of this compound in the insect immune response is an emerging field. ontosight.ai It is known to modulate immunity in Locusta migratoria, but the specific cellular and molecular mechanisms are not fully understood. ontosight.ai Investigating how this compound interacts with immune signaling cascades, such as the Toll and Imd pathways, could reveal its importance in defending against pathogens. The broad distribution of pyrokinin receptors in various tissues suggests that its functions are likely more extensive than currently documented, warranting further exploration into its potential roles in development, behavior, and homeostasis. frontiersin.orgbiologists.com
Understanding Species-Specific Functional Divergence of this compound Signaling
The functions of pyrokinin-family peptides, including this compound, exhibit remarkable diversity across different insect orders, and even within closer lineages. This functional divergence is a critical area of study, as it highlights the evolutionary plasticity of neuropeptide signaling. Understanding these species-specific differences is essential for predicting the potential impact of targeting this pathway in different insects.
In locusts, the primary role of this compound is myotropic, stimulating muscle contractions in the gut and reproductive tract. ontosight.aifrontiersin.org However, in other insects, its homologs have been co-opted for entirely different primary functions. A prominent example is found in moths like Helicoverpa zea, where certain pyrokinins, including this compound-II, act as potent Pheromone Biosynthesis Activating Neuropeptides (PBANs). capes.gov.br Research has shown that this compound-II can induce more pheromone production in H. zea than the moth's native PBAN, indicating a significant functional shift. capes.gov.brresearchgate.net
Conversely, in some species, this signaling system has been completely lost. Comparative genomic studies have revealed that praying mantises (Tenodera sinensis) lack the genes for both pyrokinins and their receptors, suggesting that the physiological processes they regulate are either absent or have been taken over by other signaling molecules in this lineage. nih.gov In blood-feeding vectors like the mosquito Aedes aegypti, pyrokinins have been implicated in post-prandial diuresis by modulating hindgut activity, a role distinct from that observed in locusts or moths. frontiersin.org This divergence extends even beyond insects to other arthropods; in crustaceans, pyrokinins are involved in regulating reproductive processes, including the production of steroid hormones. biologists.com
| Organism | Primary Function(s) | Reference(s) |
|---|---|---|
| Desert Locust (Locusta migratoria) | Stimulates hindgut and oviduct muscle contraction; modulates immune response. | ontosight.aifrontiersin.org |
| Corn Earworm Moth (Helicoverpa zea) | Acts as a potent pheromone biosynthesis activating neuropeptide (pheromonotropic activity). | capes.gov.brresearchgate.net |
| Yellow Fever Mosquito (Aedes aegypti) | Reduces anterior hindgut contractility, potentially regulating post-meal water and ion balance. | frontiersin.orgcore.ac.uk |
| Praying Mantis (Tenodera sinensis) | Signaling system appears to be lost, suggesting its functions are non-essential or compensated for. | nih.gov |
| Whiteleg Shrimp (Penaeus vannamei) | Myotropic activity; stimulates production of reproductive hormones (progesterone and estradiol). | biologists.comvliz.be |
Development of Novel Insect Pest Management Strategies Targeting this compound Pathways
The critical and diverse roles of this compound signaling in insect physiology make it an attractive target for the development of novel and specific pest management strategies. ontosight.ai By disrupting these essential pathways, it may be possible to control pest populations in an environmentally safer manner than with broad-spectrum chemical insecticides. nih.gov
One promising approach is the development of molecules that interfere with this compound receptors. These could be peptide mimics (analogs) or small molecule compounds that act as either antagonists (blockers) or super-agonists (over-stimulators). researchgate.net For example, disrupting the precise timing of oviduct contraction could inhibit successful egg-laying in locusts. ontosight.ai Similarly, interfering with pheromone biosynthesis in moth pests by blocking the PBAN receptor could disrupt mating and reproduction. frontiersin.orgresearchgate.net Research has already demonstrated that topically applied peptide analogs can penetrate the insect cuticle and induce a physiological response, opening the door for practical field applications. researchgate.net
Another advanced strategy is the use of RNA interference (RNAi). frontiersin.org By delivering double-stranded RNA (dsRNA) specific to the this compound receptor gene, it is possible to silence its expression, effectively knocking down the signaling pathway. frontiersin.orgnih.gov This technology offers high species-specificity, minimizing harm to non-target organisms. frontiersin.org Targeting genes essential for reproduction or development via RNAi could lead to a new generation of bio-insecticides. frontiersin.org The manipulation of insect gut symbionts to produce and deliver these dsRNA molecules is another innovative delivery method being explored. nih.govscienceopen.com
Exploration of Therapeutic Potential beyond Pest Control
While the primary applied focus of this compound research is on pest management, the study of this neuropeptide family has broader implications. The insights gained from insect systems can inform research in other areas, particularly within arthropod-related industries and basic G protein-coupled receptor (GPCR) science. nih.govfrontiersin.org
The discovery that pyrokinins influence the production of reproductive hormones like progesterone (B1679170) and estradiol (B170435) in crustaceans could have significant applications in aquaculture. biologists.com By manipulating this pathway, it might be possible to control the reproductive cycles of commercially important species like shrimp, improving breeding efficiency and stock management. biologists.comvliz.be
Furthermore, all neuropeptide research contributes to our fundamental understanding of GPCRs, which are the largest family of cell surface receptors and the target of a vast number of human drugs. nih.govfrontiersin.org Studying the structure-function relationships of the this compound peptide and its receptor provides a valuable model for understanding ligand-receptor interactions and signal transduction. ontosight.ai While direct therapeutic use in humans is not a foreseeable outcome, the knowledge generated is transferable to the broader fields of pharmacology and medicine. The development of novel insecticides based on this pathway could also lead to therapeutic agents for controlling disease vectors like mosquitoes. ontosight.aifrontiersin.org
Q & A
Q. What experimental methodologies are recommended for synthesizing Locustapyrokinin and ensuring purity?
Solid-phase peptide synthesis (SPPS) is the standard approach for synthesizing neuropeptides like this compound. Post-synthesis purification via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is critical to verify purity . For reproducibility, document reaction conditions (e.g., solvent systems, coupling reagents) and characterization data (e.g., mass spectrometry, NMR) in the main text or supplementary materials .
Q. How can researchers design in vivo experiments to study this compound’s role in insect physiology?
Use model organisms (e.g., Locusta migratoria) to assess physiological outcomes such as feeding behavior or oviposition. Control groups should receive saline or scrambled peptides, while experimental groups receive this compound at physiologically relevant concentrations. Standardize injection protocols and environmental conditions to minimize variability .
Q. What are the best practices for validating this compound receptor interactions?
Combine radioligand binding assays with computational modeling (e.g., molecular docking) to identify binding sites. Validate findings using RNA interference (RNAi) to knock down putative receptors and observe phenotypic changes. Cross-reference results with existing literature on pyrokinin receptor homologs .
Q. How should researchers address inconsistencies in reported bioactivity data for this compound?
Re-examine experimental variables such as peptide batch purity, dosage, and species-specific receptor affinities. Use statistical tools (e.g., meta-analysis) to identify confounding factors. Transparently report negative results to avoid publication bias .
What frameworks are suitable for formulating hypothesis-driven research questions about this compound?
Adapt the PICOT framework:
- P opulation: Target organism (e.g., Schistocerca gregaria).
- I ntervention: this compound administration.
- C omparison: Control peptides or receptor antagonists.
- O utcome: Measured physiological/behavioral changes.
- T ime: Duration of observation. Ensure questions meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s role in stress response be resolved?
Conduct comparative studies across insect species to assess evolutionary conservation of function. Use transcriptomics to map stress-related pathways modulated by the peptide. Replicate prior experiments with standardized protocols and share raw data for independent validation .
Q. What interdisciplinary approaches enhance understanding of this compound’s multifunctionality?
Integrate neuroethology (behavioral assays), electrophysiology (neuronal activation patterns), and proteomics (downstream signaling molecules). Collaborate with computational biologists to model peptide-receptor dynamics across tissues .
Q. How can researchers optimize high-throughput screening for this compound analogs with enhanced stability?
Employ combinatorial chemistry libraries and structure-activity relationship (SAR) studies. Use mass spectrometry to track degradation kinetics in hemolymph or artificial media. Validate lead candidates in vivo for bioavailability .
Q. What ethical considerations apply to studies involving this compound in non-model insects?
Follow institutional guidelines for invertebrate welfare. Justify species selection in ethics protocols, emphasizing ecological relevance or agricultural impact. Minimize sample sizes using power analysis .
Q. How should researchers navigate gaps in the literature on this compound’s evolutionary origins?
Perform phylogenetic analysis of pyrokinin family peptides across arthropods. Use ancestral sequence reconstruction to infer evolutionary trajectories. Publish datasets in open-access repositories to facilitate meta-studies .
Methodological Notes
- Data Transparency : Share raw spectral data, dose-response curves, and negative results in supplementary materials to support reproducibility .
- Literature Reviews : Prioritize primary sources from journals adhering to Beilstein or ACS guidelines. Avoid commercial compound databases lacking peer review .
- Peer Collaboration : Use standardized questionnaires or checklists to harmonize data collection in multi-institutional studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
